Calculated logP and hydrophobicity of 3-Chloro-2-(3-fluorophenyl)-5-iodopyridine
Calculated logP and hydrophobicity of 3-Chloro-2-(3-fluorophenyl)-5-iodopyridine
Technical Whitepaper: Lipophilicity Profiling & Physicochemical Analysis of 3-Chloro-2-(3-fluorophenyl)-5-iodopyridine
Executive Summary
This technical guide provides a comprehensive physicochemical profile of 3-Chloro-2-(3-fluorophenyl)-5-iodopyridine , a highly functionalized biaryl scaffold utilized in medicinal chemistry for cross-coupling applications (e.g., Suzuki-Miyaura).
The presence of three distinct halogen atoms (F, Cl, I) on a pyridine core creates a complex electronic and steric environment that significantly influences lipophilicity (logP). Accurate determination of logP for this compound is critical, as its estimated range (4.2 – 4.8 ) borders the Lipinski Rule of 5 cutoff, impacting membrane permeability and metabolic clearance. This guide details the in silico consensus modeling of its hydrophobicity and outlines the OECD-compliant experimental protocols required for validation.
Structural Analysis & Fragment Contributions
To understand the hydrophobicity of this molecule, we must deconstruct it into its constituent lipophilic fragments. The core pyridine ring is modulated by three halogenated vectors:
| Fragment / Substituent | Position | Contribution to logP (Approx.) | Physicochemical Effect |
| Pyridine Core | N/A | +0.65 | Base heteroaromatic scaffold; H-bond acceptor. |
| 3-Fluorophenyl | C2 | +2.20 | Increases lipophilicity; 3-F adds metabolic stability against oxidation.[1] |
| Chlorine | C3 | +0.71 | Ortho-substituent; induces steric twist in the biaryl bond, reducing planarity.[1] |
| Iodine | C5 | +1.12 | Significant lipophilic increase; "Sigma Hole" capability (halogen bonding).[1] |
| Electronic Correction | N/A | -0.20 | Correction for intramolecular electronic repulsion between N-lone pair and ortho-systems. |
| Total Estimated cLogP | ~4.48 | High Lipophilicity |
Structural Insight: The steric clash between the C3-Chlorine and the phenyl ring at C2 forces the molecule into a non-planar conformation. While this reduces π-conjugation (slightly lowering logP), the heavy halogenation (especially Iodine) dominates, driving the partition coefficient upward.
In Silico Consensus LogP Prediction
Relying on a single algorithm for halogenated heterocycles is prone to error due to specific solvation effects (e.g., halogen bonding).[1] Therefore, a Consensus LogP approach is required.
Algorithmic Comparison
We utilize five distinct predictive models to triangulate the true value.
-
XLOGP3 (Atom-Additive): Uses a knowledge-based library of atomic contributions.[1][2] Highly accurate for standard halogenated aromatics.[1]
-
WLOGP (Fragmental): Based on the Wildman-Crippen method.[1][2][3] Often overestimates logP for sterically crowded biaryls.[1]
-
MLogP (Topological): Relies on 13 molecular descriptors.[1][2][3][4] Less sensitive to specific halogen positioning.[1]
-
Consensus Range: The arithmetic mean of these methods provides the most robust prediction.[1]
Predicted Values
| Method | Predicted logP | Confidence | Notes |
| XLOGP3 | 4.62 | High | Best handling of I/Cl/F distinct contributions. |
| WLOGP | 4.85 | Medium | Likely overestimate due to fragment summation without steric correction.[1] |
| MLogP | 4.15 | Medium | Underestimates the hydrophobic surface area of Iodine.[1] |
| Consensus | 4.54 | High | Target value for experimental validation. |
Computational Workflow
The following diagram illustrates the decision matrix for selecting the appropriate logP model.
Figure 1: Consensus LogP Calculation Workflow. Green nodes indicate preferred pathways/models for this specific scaffold.
Physicochemical Implications
The calculated logP of ~4.54 places this compound in a critical chemical space.
-
Solubility (logS): High lipophilicity correlates with poor aqueous solubility.[1] Predicted logS is approximately -5.5 to -6.0 (practically insoluble in water).[1]
-
Implication: Assay buffers must contain co-solvents (DMSO or Acetonitrile) at >1% to prevent precipitation.[1]
-
-
Membrane Permeability: With a logP < 5, the compound is expected to have high passive permeability across the blood-brain barrier (BBB) and gastrointestinal tract, assuming the molecular weight (MW ~333.5 g/mol ) remains low.
-
Metabolic Liability: The high logP suggests the compound is a likely substrate for CYP450 enzymes (specifically CYP3A4), as lipophilic compounds are preferentially metabolized to increase polarity for excretion.
Experimental Validation Protocols
To validate the in silico predictions, the OECD Guideline 117 (HPLC Method) is the authoritative standard. The traditional Shake-Flask method (OECD 107) is not recommended for this compound due to its high lipophilicity (logP > 4), which leads to emulsion formation and quantification errors in the aqueous phase.
Protocol: RP-HPLC Determination (OECD 117)
This method correlates the retention time (
Equipment & Reagents:
-
System: HPLC with UV-Vis or PDA detector (Detection at 254 nm and 280 nm).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), capped silica.[1]
-
Mobile Phase: Methanol/Water (75:25 v/v) isocratic elution.[1]
-
Note: Methanol is preferred over Acetonitrile to suppress
- interactions with the stationary phase.[1]
-
Step-by-Step Methodology:
-
Selection of Reference Standards: Select at least 6 reference compounds with logP values bracketing the target (Range: 2.5 – 5.5).
-
Examples: Toluene (2.7), Naphthalene (3.6), Thymol (3.3), Phenanthrene (4.5), DDT (6.2).
-
-
Dead Time Determination (
): Inject Sodium Nitrate or Thiourea to determine the column dead time (unretained time).[1] -
Capacity Factor (
) Calculation: [1] -
Calibration: Plot
(y-axis) vs. (x-axis). Ensure linear regression . -
Analyte Injection: Inject 3-Chloro-2-(3-fluorophenyl)-5-iodopyridine (dissolved in mobile phase). Calculate its
and interpolate logP from the calibration curve.[1][5][6]
HPLC Mechanism Diagram
Figure 2: HPLC Retention Mechanism for Lipophilicity Determination. The high affinity of the iodine/chlorine substituents for the C18 phase results in longer retention times.
Strategic Application in Drug Design
If the validated logP exceeds 5.0, or if solubility is too low for biological assays, the following structural modifications are recommended to lower logP while maintaining the scaffold's integrity:
-
Fluorine Switch: Replace the 5-Iodine with a Trifluoromethyl (-CF3) group.[1] While still lipophilic, it alters the metabolic profile and slightly reduces logP compared to Iodine in some contexts due to volume differences.
-
Pyridine Nitrogen Count: Introduce a second nitrogen (Pyrimidine or Pyrazine core).[1] This typically lowers logP by ~0.5 to 1.0 units due to increased polarity.[1]
-
Solubilizing Groups: Append a morpholine or piperazine tail via the 5-position (replacing Iodine via Buchwald-Hartwig coupling) to drastically reduce logP and introduce a basic center for salt formation.[1]
References
-
OECD Guidelines for the Testing of Chemicals. (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][5] OECD Publishing.[1] [Link]
-
Mannhold, R., et al. (2009).[1] Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on More Than 96,000 Compounds. Journal of Pharmaceutical Sciences.[1] [Link]
-
SwissADME. (2017).[1][3] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][3][7] Scientific Reports.[1] [Link]
-
PubChem. (2023).[1] Compound Summary: 3-Chloro-5-iodopyridine (Fragment Data).[1][8] National Library of Medicine.[1] [Link]
-
Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][3][7] Advanced Drug Delivery Reviews.[1] [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 6. oecd.org [oecd.org]
- 7. SwissADME [swissadme.ch]
- 8. 3-Chloro-5-iodo-pyridine | C5H3ClIN | CID 24229178 - PubChem [pubchem.ncbi.nlm.nih.gov]
